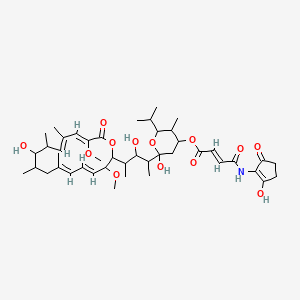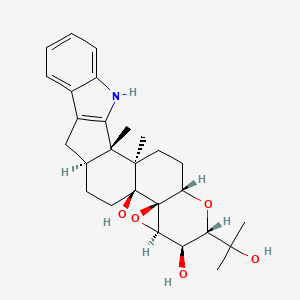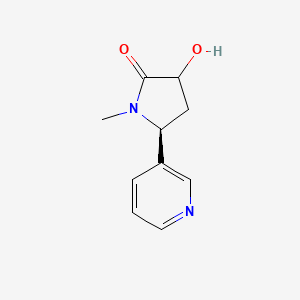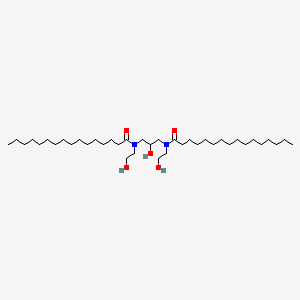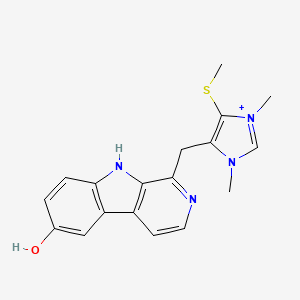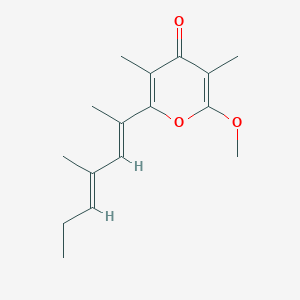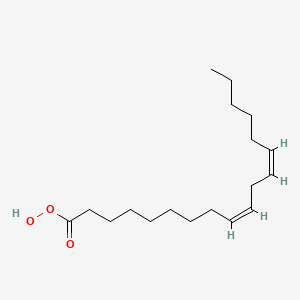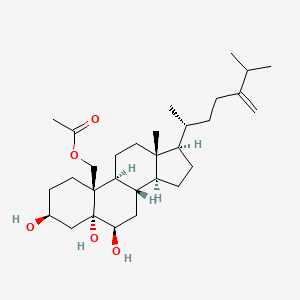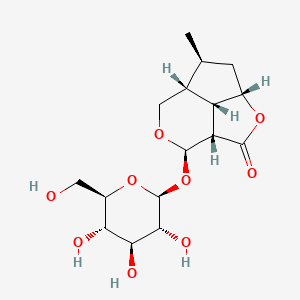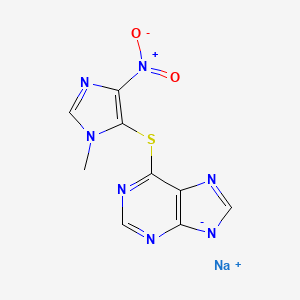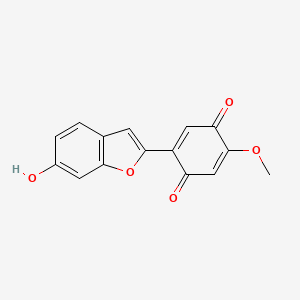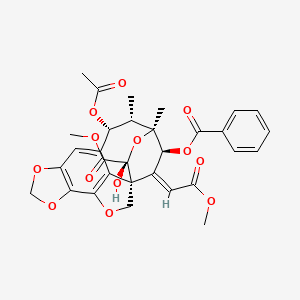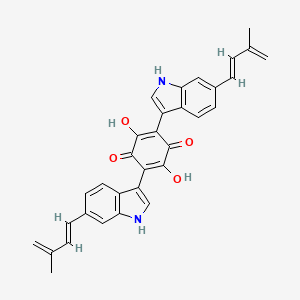
Asterriquinone CT1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Asterriquinone CT1 is a natural product found in Humicola fuscoatra with data available.
Applications De Recherche Scientifique
Biosynthesis and Pharmacological Activities : Asterriquinones, including Asterriquinone CT1, are known for their pharmacological activities, including antiretroviral, antitumor, and antidiabetic properties. The enzyme TdiB from Aspergillus nidulans catalyzes a key step in the biosynthesis of asterriquinones, highlighting the genetic and enzymatic basis of their production (Schneider, Weber, & Hoffmeister, 2008).
Antitumor Effects : Asterriquinone and its analogs have shown inhibitory effects on various transplantable animal tumors. The structure-activity relationship of these compounds suggests that certain molecular features are critical for their antitumor activity (Shimizu, Yamamoto, Inagaki, & Koshimura, 1982).
Cytotoxic Mechanism : The cytotoxicity of asterriquinone involves DNA interstrand cross-linking and apoptosis induction, leading to cell cycle arrest at the G1 phase. This mechanism is distinct from other antitumor agents (Kaji, Saito, Nomura, Miyamoto, & Kiriyama, 1997).
DNA Interaction : Asterriquinone's interaction with deoxyribonucleic acid (DNA) has been studied, indicating its binding affinity and potential for altering cellular functions (Shimizu & Koshimura, 1990).
Anti-Diabetic Potential : Asterriquinone derivatives have been explored as candidates for orally available anti-diabetic medications, showing selective tyrosine kinase activity and glucose-lowering effects in diabetic rodent models (Tanaka, 2001).
Neuroprotection : Studies on asterriquinones have identified small molecule activators of the nerve growth factor receptor, indicating potential applications in treating neurodegenerative diseases (Lin, Pirrung, Deng, Li, Liu, & Webster, 2007).
Inhibition of HIV Reverse Transcriptase : Asterriquinone and its analogs have been found to be strong inhibitors of HIV-1 reverse transcriptase, an essential enzyme for HIV replication. This suggests a potential role in antiretroviral therapy (Ono, Nakane, Shimizu, & Koshimura, 1991).
Propriétés
Nom du produit |
Asterriquinone CT1 |
|---|---|
Formule moléculaire |
C32H26N2O4 |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
2,5-dihydroxy-3,6-bis[6-[(1E)-3-methylbuta-1,3-dienyl]-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H26N2O4/c1-17(2)5-7-19-9-11-21-23(15-33-25(21)13-19)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-14-20(8-6-18(3)4)10-12-22(24)26/h5-16,33-35,38H,1,3H2,2,4H3/b7-5+,8-6+ |
Clé InChI |
AVZHXTURQZUIGW-KQQUZDAGSA-N |
SMILES isomérique |
CC(=C)/C=C/C1=CC2=C(C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)/C=C/C(=C)C)O)C=C1 |
SMILES canonique |
CC(=C)C=CC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)C=CC(=C)C)O |
Synonymes |
asterriquinone CT1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1251156.png)
![[(6E,8E,10Z,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B1251157.png)
